5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
3-piperazin-1-yl-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6/c7-5-9-6(11-10-5)12-3-1-8-2-4-12/h8H,1-4H2,(H3,7,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMVZCCVRIVQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Condensation-Cyclization Protocol
The primary route to 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine involves sequential condensation and cyclization reactions.
Step 1: Piperazinymethyl Intermediate Formation
Piperazine reacts with chloroacetonitrile in acetone under reflux (18–24 hours) with anhydrous potassium carbonate (K₂CO₃) as a base. This nucleophilic substitution installs the methylene bridge (-CH₂-) between piperazine and the nitrile group.
$$
\text{Piperazine} + \text{ClCH}2\text{CN} \xrightarrow{\text{Acetone, K}2\text{CO}_3, \Delta} \text{Piperazin-1-ylacetonitrile}
$$
Step 2: Triazole Ring Cyclization
The intermediate undergoes cyclization with hydrazine hydrate (99%) in ethanol or acetonitrile under reflux (3–16 hours). This step forms the 1,2,4-triazole core while introducing the exocyclic amine group.
$$
\text{Piperazin-1-ylacetonitrile} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, }\Delta} \text{5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine}
$$
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|---|
| 1 | Piperazine, ClCH₂CN, K₂CO₃ | Acetone | Reflux | 18–24 | 65–75% |
| 2 | Hydrazine hydrate | Ethanol | Reflux | 3–16 | 40–54% |
Dihydrochloride Salt Preparation
The free base is converted to its dihydrochloride salt via treatment with hydrochloric acid (HCl) in ethanol. Protonation occurs at both piperazine nitrogen atoms, enhancing water solubility.
$$
\text{Base} + 2\text{HCl} \xrightarrow{\text{EtOH}} \text{5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride}
$$
Key Parameters :
- Acid Concentration : 4–6 M HCl
- Crystallization Solvent : Ethanol/water (3:1 v/v)
- Purity : 82–90% by HPLC
Mechanistic Insights and Optimization
Tautomeric Control During Cyclization
The 1,2,4-triazole ring exists predominantly in the 4H-tautomer due to conjugation between the exocyclic amine and ring nitrogen atoms. This tautomer is stabilized by intramolecular hydrogen bonding, as confirmed by IR spectroscopy (N-H stretches at 3380–3495 cm⁻¹). Piperazine’s chair conformation minimizes steric hindrance during cyclization, favoring a transition state where the methylene bridge adopts an equatorial position.
Solvent and Base Effects
- Condensation Step : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity of piperazine, while K₂CO₃ scavenges HCl byproduct.
- Cyclization Step : Ethanol improves hydrazine solubility, whereas acetonitrile accelerates reaction kinetics but reduces yield by 10–15% due to side reactions.
Advanced Derivatization Strategies
Sulfonamide-Functionalized Analogues
Modification at the triazole’s 3-amino group enables access to sulfonamide derivatives. For example, reacting the base with pyridine-3-sulfonamides in the presence of dimethyl N-cyanoiminodithiocarbonate yields antifungal agents:
$$
\text{Base} + \text{RSO}2\text{Cl} \xrightarrow{\text{K}2\text{CO}_3} \text{N-(5-Amino-1H-1,2,4-triazol-3-yl)sulfonamide}
$$
Table 2: Selected Sulfonamide Derivatives and Bioactivity
| Derivative | R Group | Antifungal IC₅₀ (µM) |
|---|---|---|
| 29 | 3,4-Dichlorophenyl | 12.4 |
| 30 | 2-Methoxyphenyl | 18.7 |
Salt Formation for Enhanced Bioavailability
The dihydrochloride salt exhibits improved pharmacokinetic properties compared to the free base:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkylated derivatives.
Scientific Research Applications
Chemical Synthesis Applications
5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its piperazine and triazole moieties enable the formation of a variety of derivatives that can be tailored for specific chemical properties. The compound can undergo various chemical reactions:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate to form N-oxides.
- Reduction : Employing sodium borohydride or lithium aluminum hydride to yield amines.
- Substitution : Reacting with alkyl halides in the presence of bases such as sodium hydroxide to create N-alkylated derivatives.
Biological Research Applications
In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Notably, compounds with similar triazole structures have shown promise in neuroprotective applications. For instance, studies have highlighted the potential of triazole derivatives in inhibiting α-synuclein aggregation, which is relevant to neurodegenerative diseases like Parkinson's disease .
Case Study: Neuroprotective Agents
A study focusing on triazole derivatives demonstrated that specific compounds could prevent neurodegeneration induced by toxins in animal models. These findings suggest that this compound and its derivatives could be developed into neuroprotective agents .
Medicinal Chemistry Applications
The compound is being explored for its therapeutic effects, particularly in antimicrobial and anticancer activities. Research indicates that triazole derivatives exhibit significant antifungal activity against strains like Candida albicans and Rhodotorula mucilaginosa, often outperforming traditional antifungals such as fluconazole .
Antimicrobial Activity Evaluation
Recent studies synthesized various 5-substituted triazole derivatives and evaluated their efficacy against multiple fungal strains. Many of these compounds showed promising results with minimal inhibitory concentration (MIC) values suggesting strong antifungal properties .
Industrial Applications
In the industrial sector, this compound is utilized in developing new materials with specific chemical properties. Its ability to form stable complexes makes it valuable in designing advanced materials for electronics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor by blocking the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Modifications
The following table highlights key structural analogs and their modifications:
Key Observations :
Insights :
- Solvent-free methods () are eco-friendly but may require longer reaction times.
- Microwave-assisted synthesis () significantly reduces reaction duration (e.g., from hours to minutes).
Table 3: Pharmacological Profiles
Notable Trends:
Physicochemical and Spectral Data
Table 4: NMR and Mass Spectrometry Signatures
Structural Confirmation :
- NH₂ and aromatic proton signals confirm triazole and substituent positions .
Biological Activity
5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound's chemical formula is with a CAS number of 118630-27-6. Its structure features a piperazine ring and a triazole moiety, which are significant for their biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to act as enzyme inhibitors. For instance, derivatives of triazole can inhibit enzymes involved in cancer cell proliferation and microbial resistance .
- Receptor Modulation : The compound may modulate receptor activity, influencing pathways related to neurodegenerative diseases such as Parkinson's disease. Research indicates that triazole derivatives can prevent the aggregation of alpha-synuclein, a key protein in neurodegeneration .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. It has been tested against various pathogens:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
| Escherichia coli | Low |
These findings suggest its potential use in developing new antimicrobial agents .
Anticancer Properties
The compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in tumor cells at specific concentrations (30-100 nM), making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
- Neuroprotective Effects : A study focused on optimizing triazole-based compounds found that certain derivatives could prevent neurotoxic effects associated with Parkinson's disease by inhibiting alpha-synuclein aggregation. These compounds demonstrated significant improvements in motor functions in animal models .
- Anticancer Assessment : In vitro studies have reported the cytotoxic effects of this compound against various cancer cell lines. The mechanism involves the disruption of key cellular processes leading to cell death .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Preliminary studies suggest that it may exhibit favorable absorption characteristics with potential enterohepatic recycling similar to other piperazine derivatives. However, further studies are necessary to evaluate its toxicity profile and long-term effects.
Q & A
Q. Q1: What are the primary synthetic routes for 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with nitriles or carbonyl precursors. For example:
- Step 1 : React isonicotinic acid hydrazide with carbon disulfide in basic media to form a 1,3,4-oxadiazole intermediate.
- Step 2 : Treat with hydrazine hydrate to yield the triazole-3-thiol derivative.
- Step 3 : Introduce the piperazine moiety via nucleophilic substitution or coupling reactions under reflux conditions (e.g., DMF, 80–100°C) .
Q. Optimization Tips :
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield above 85% |
| Solvent | DMF | ↑ Reactivity |
| Reaction Time | 6–8 hours | Avoids byproducts |
Advanced Structural Elucidation
Q. Q2: How can tautomerism in this compound be resolved experimentally?
Methodological Answer : Tautomerism between 1,2,4-triazole isomers can be analyzed via:
- X-ray Crystallography : Determine dihedral angles between the triazole ring and substituents. For example, planar triazole rings (dihedral angle <5°) favor stability .
- NMR Spectroscopy : Compare - and -NMR shifts. Protons adjacent to amine groups resonate at δ 6.5–7.2 ppm, while tautomeric forms show distinct splitting patterns .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict energy differences between tautomers .
Data Contradiction Note : Crystallographic data may indicate planar configurations, while solution-phase NMR might suggest dynamic equilibria. Cross-validate using IR spectroscopy (N-H stretches at 3300–3500 cm⁻¹) .
Biological Activity Profiling
Q. Q3: What strategies are effective for correlating structural modifications with biological activity in triazole-piperazine derivatives?
Methodological Answer :
- SAR Studies :
- Variation at Piperazine : Substitute with electron-withdrawing groups (e.g., CF₃) to enhance lipophilicity and CNS penetration.
- Triazole Modifications : Introduce thiol or methyl groups to improve binding affinity (e.g., IC₅₀ reductions in kinase assays) .
- Assay Design :
Q. Table 2: Example SAR Data
| Derivative | R Group | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent Compound | H | 12.3 | 1.8 |
| CF₃-Substituted | CF₃ | 4.7 | 2.5 |
| SH-Substituted | SH | 3.1 | 1.2 |
Advanced Analytical Challenges
Q. Q4: How can researchers resolve discrepancies in reported solubility and bioavailability data for this compound?
Methodological Answer :
- Solubility Testing : Perform shake-flask assays in buffers (pH 1.2–7.4) and measure via UV-Vis. Use surfactants (e.g., Tween-80) for poorly soluble analogs .
- Bioavailability Studies :
- Conduct parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption.
- Compare in vivo pharmacokinetics (rat models) with computational predictions (GastroPlus) .
Key Finding : Piperazine derivatives often show pH-dependent solubility, with higher solubility in acidic media due to protonation of the amine group .
Data Contradiction Analysis
Q. Q5: How should researchers address conflicting reports on the compound’s thermal stability?
Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures. For example, decomposition >200°C suggests stability under standard storage .
- DSC Profiling : Identify endothermic peaks corresponding to melting points (e.g., 180–190°C).
- Replicate Studies : Ensure anhydrous conditions, as moisture can accelerate degradation .
Recommendation : Publish raw DSC/TGA curves and experimental conditions to enable cross-lab validation.
Advanced Purification Challenges
Q. Q6: What advanced techniques improve purity for analogs with closely related byproducts?
Methodological Answer :
- HPLC Method Development :
- Use C18 columns (5 μm, 250 mm) with gradient elution (MeCN/H₂O + 0.1% TFA).
- Optimize retention times to separate isomers (Δt >2 min) .
- Recrystallization : Screen solvents (e.g., EtOH/H₂O mixtures) to exploit differential solubility .
Case Study : A 95:5 EtOH/H₂O mix increased purity from 85% to 99% for a triazole-thiol analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
